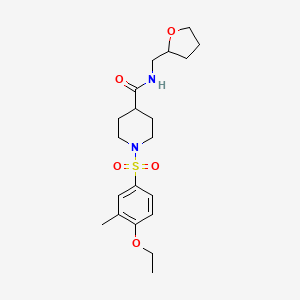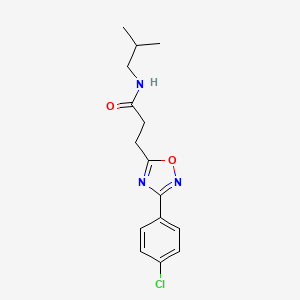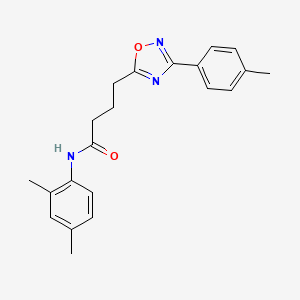
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase. Moreover, this compound has shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has several biochemical and physiological effects. This compound has shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, leading to the induction of apoptosis. Moreover, this compound has shown to increase the levels of intracellular calcium ions, leading to the activation of the caspase pathway. Additionally, this compound has shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide in lab experiments include its potent antitumor and antimicrobial activity, making it a potential candidate for the development of new anticancer and antibiotic drugs. Moreover, this compound has shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, making it difficult to administer in vivo. Additionally, the toxicity of this compound at higher concentrations needs to be evaluated before its use in clinical trials.
Direcciones Futuras
The future directions for the research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide include the evaluation of its toxicity at higher concentrations, the development of new formulations to improve its solubility in water, and the evaluation of its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases. Moreover, the evaluation of its mechanism of action and the identification of its molecular targets can provide insights into the development of new drugs with improved efficacy and specificity. Additionally, the evaluation of its potential as a material science candidate for the development of new materials with improved properties can provide new avenues for research in this field.
Métodos De Síntesis
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide involves the reaction of 2-chlorobenzohydrazide with ethyl chloroacetate to obtain 2-ethyl-2-(2-chlorophenyl)acetohydrazide. The obtained compound is then reacted with sodium methoxide in methanol to form 2-(2-chlorophenyl)-5-(2-ethoxy-2-oxoethyl)-1,3,4-oxadiazole, which is further reacted with N-ethylbenzamide to obtain the final product, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has shown promising results in various scientific research applications. One such application is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has shown antimicrobial activity against different strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-19-16(22)11-7-3-4-8-12(11)17-20-15(21-23-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZTSSCUWLBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)







![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)
